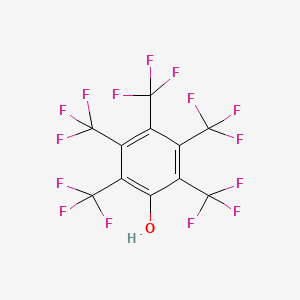

pentakis(trifluoromethyl)phenol

Vue d'ensemble

Description

Pentakis(trifluoromethyl)phenol is a highly fluorinated aromatic compound characterized by the presence of five trifluoromethyl groups attached to a phenol ring. This compound is known for its significant electron-withdrawing properties and steric hindrance, making it a valuable reagent in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentakis(trifluoromethyl)phenol can be synthesized through several methods. One notable method involves the trifluoromethylation of pentaiodonitrobenzene. In this process, iodides are substituted by trifluoromethyl groups, and the nitro group is replaced by an oxygen atom in an oxygen-nucleophilic environment . This method yields this compound with a 58% yield after a single sublimation process .

Another approach involves the use of (trifluoromethyl)copper species in dimethylformamide (DMF), stabilized by 1,3-dimethyl-2-imidazolidinone (DMI). This method reacts hexaiodobenzene with the (trifluoromethyl)copper species at ambient temperature to produce pentakis(trifluoromethyl)phenoxide, which can be further converted to this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The key challenge in industrial production is maintaining high purity and yield, which often requires optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the trifluoromethyl groups. Key findings include:

Mechanism :

-

The nitro group in pentakis(trifluoromethyl)nitrobenzene undergoes substitution by oxygen in oxygen-nucleophilic solvents like N-methylpyrrolidone (NMP), forming pentakis(trifluoromethyl)phenolate ([1a]⁻) .

-

This reaction proceeds via attack by a solvent-derived oxygen nucleophile on the electrophilic nitro-substituted carbon, releasing nitrous acid (HNO₂) and nitrogen oxides (NO/NO₂) as byproducts .

Synthetic Applications :

-

Reaction with (trifluoromethyl)copper (CF₃Cu) in dimethylformamide (DMF) yields pentakis(trifluoromethyl)phenoxide at ambient temperature with ~80% combined yield .

-

Functionalization to derivatives like pentakis(trifluoromethyl)chlorobenzene and pentakis(trifluoromethyl)aniline occurs via halogen exchange or amination .

Reaction Conditions :

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hexaiodobenzene | CF₃Cu in DMF/DMI, 25°C | C₆(CF₃)₅OK + C₆(CF₃)₆ | 80 | |

| Pentaiodonitrobenzene | CF₃Cu, NMP, 120°C | C₆(CF₃)₅OH | 58 |

Oxidation and Reduction

The phenolic group undergoes controlled redox transformations:

Oxidation :

-

Treatment with strong oxidizing agents (e.g., KMnO₄) converts the hydroxyl group to a carbonyl, though this is less common due to steric hindrance from CF₃ groups.

Reduction :

-

Catalytic hydrogenation (H₂/Pd) reduces nitroso derivatives (e.g., pentakis(trifluoromethyl)nitrosobenzene) to amines, though this pathway is limited by the stability of intermediates .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the synthesis of complex architectures:

Examples :

-

Suzuki-Miyaura coupling with aryl boronic acids produces biaryl derivatives.

-

Buchwald-Hartwig amination forms C–N bonds, yielding arylamine-functionalized products .

Key Challenges :

-

Steric bulk from CF₃ groups slows reaction kinetics, often requiring elevated temperatures or specialized catalysts.

Acidity and Solvent Effects

The compound exhibits exceptional acidity due to electron-withdrawing CF₃ groups:

Acidity Data :

| Solvent | pKa | Comparison | Source |

|---|---|---|---|

| Water | ~0.1 | Stronger than picric acid | |

| Acetonitrile | 3.2 | Comparable to HClO₄ |

This acidity enables its use as a Brønsted acid catalyst in organic synthesis.

Side Reactions and Byproducts

Competing pathways during synthesis include:

-

Partial Trifluoromethylation : Reactions with hexaiodobenzene may yield tetrakis(trifluoromethyl)nitrobenzene isomers (up to 12%) alongside the desired product .

-

Nitro Group Reduction : In reductive environments, nitro intermediates convert to nitroso or amine derivatives, complicating purification .

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₆(CF₃)₅OH

- pKa : Similar to picric acid, indicating strong acidic properties.

- Reactivity : Acts as a strong nucleophile due to the electron-deficient nature of the aromatic system.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Key Reagents | Notes |

|---|---|---|---|

| Trifluoromethylation of Nitrobenzene | 58 | Pentaiodonitrobenzene | Requires sublimation for purification |

| Trifluoromethyl-Copper Reaction | ~80 | Hexaiodobenzene, CF₃Cu | Ambient temperature reaction |

Chemical Reagent

Pentakis(trifluoromethyl)phenol serves as a crucial reagent in the synthesis of complex organic molecules. Its strong electron-withdrawing properties make it suitable for reactions requiring such characteristics, particularly in producing functionalized derivatives like pentakis(trifluoromethyl)chlorobenzene and pentakis(trifluoromethyl)aniline .

Biological Studies

The compound's unique properties facilitate investigations into enzyme mechanisms and protein-ligand interactions. The steric crowding and electron-withdrawing nature of this compound influence binding affinities and reaction pathways, making it a useful tool in biochemical research .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals, including catalysts and advanced materials. Its ability to form stable intermediates allows for the development of novel compounds with specific functionalities .

Case Study 1: Synthesis Optimization

A study published in RSC Advances detailed a two-step method for synthesizing this compound from commercially available starting materials. The researchers highlighted challenges related to low yields and purification difficulties in previous methods. Their optimized approach achieved a yield of 58% with significantly reduced purification time .

Case Study 2: Functionalization Pathways

Research conducted on the functionalization of this compound demonstrated its utility as a precursor for various derivatives. The study explored reaction pathways leading to stable carbenes and superacids, emphasizing the compound's versatility in synthetic organic chemistry .

Mécanisme D'action

The mechanism by which pentakis(trifluoromethyl)phenol exerts its effects is primarily through its strong electron-withdrawing properties. This influences the reactivity of the phenol ring, making it more susceptible to nucleophilic attack and altering its acidity. The trifluoromethyl groups also create significant steric hindrance, affecting the compound’s interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentakis(trifluoromethyl)benzene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain types of reactions.

Pentakis(trifluoromethyl)toluene: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and applications.

Pentakis(trifluoromethyl)aniline:

Uniqueness

Pentakis(trifluoromethyl)phenol is unique due to the combination of its strong electron-withdrawing trifluoromethyl groups and the reactive hydroxyl group. This makes it particularly valuable in reactions requiring both high reactivity and strong electron-withdrawing effects.

Activité Biologique

Pentakis(trifluoromethyl)phenol, a compound characterized by its five trifluoromethyl groups attached to a phenolic structure, exhibits notable biological activities that have been the subject of various studies. This article delves into the synthesis, properties, and biological implications of this compound, supported by data tables and relevant research findings.

This compound can be synthesized through a trifluoromethylation reaction involving pentaiodonitrobenzene. The process yields this compound with a reported efficiency of 58% after purification via sublimation . The steric crowding introduced by the trifluoromethyl groups significantly influences its chemical behavior, particularly its acidity and reactivity.

Table 1: Synthesis Overview

| Starting Material | Reaction Type | Yield (%) | Purification Method |

|---|---|---|---|

| Pentaiodonitrobenzene | Trifluoromethylation | 58 | Sublimation |

Antioxidant Properties

This compound has been evaluated for its antioxidant activity. In studies measuring the compound's ability to scavenge free radicals, it demonstrated significant activity in DPPH assays. The IC50 value for this compound was found to be notably low, indicating strong radical scavenging potential .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness was tested against bacterial strains and fungi, revealing a substantial zone of inhibition. This suggests potential applications in developing antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Radical Scavenging : The presence of multiple electron-withdrawing trifluoromethyl groups enhances the compound's ability to donate electrons, thus neutralizing free radicals .

- DNA Binding : Preliminary studies indicate that derivatives of this compound may interact with DNA through intercalation or groove binding, which could contribute to its antitumor potential .

Case Studies

- Antioxidant Study : A study conducted on various phenolic compounds highlighted that this compound exhibited superior antioxidant activity compared to other phenolic derivatives, with an IC50 value significantly lower than that of common antioxidants like BHT .

- Antimicrobial Efficacy : In a comparative study of antimicrobial activities, this compound showed effective inhibition against Candida albicans, with an inhibition zone measuring 16 mm at a concentration of 500 µg/mL . This positions it as a candidate for further exploration in antifungal treatments.

Propriétés

IUPAC Name |

2,3,4,5,6-pentakis(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXSLNBWBKMORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375101 | |

| Record name | 2,3,4,5,6-pentakis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723294-91-5 | |

| Record name | 2,3,4,5,6-pentakis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.